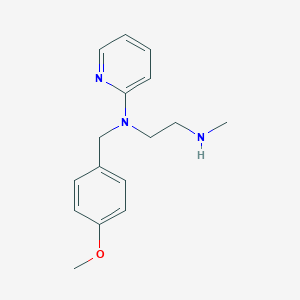

2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar pyridine derivatives often involves complex reactions, such as the reaction of 2-((alpha-R-benzylidene)amino)pyridines with rhodium complexes, leading to the formation of various rhodium(I) and rhodium(II) dimer complexes. These reactions showcase the versatility of pyridine derivatives in forming complex metal-organic structures (Dowerah et al., 1990).

Molecular Structure Analysis

Studies on pyridine derivatives have also focused on their molecular structures, as seen in the synthesis of N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide. X-ray diffraction techniques often reveal the crystalline structure, providing insights into the geometric and electronic configurations of these molecules (Özdemir et al., 2012).

Chemical Reactions and Properties

Chemical reactions involving pyridine derivatives are diverse, including the formation of Co(II) complexes with distinct fluorescence properties and potential anticancer activity. These studies highlight the chemical versatility and potential utility of pyridine derivatives in medicinal chemistry and material science (Vellaiswamy & Ramaswamy, 2017).

Physical Properties Analysis

The physical properties of pyridine derivatives, such as solubility, melting points, and crystalline forms, can be influenced by minor structural changes. For instance, isostructural and isomorphous analyses of certain pyrimidine derivatives underscore the impact of molecular structure on physical properties and intermolecular interactions (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are crucial for understanding the behavior of pyridine derivatives. For example, synthesis and characterization studies provide insights into the electron-donating and withdrawing effects of substituents, affecting the overall reactivity and potential applications of these compounds (Kadir et al., 2017).

Wissenschaftliche Forschungsanwendungen

Microbial Transformation

- 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine has been studied in the context of microbial transformation. One study examined the metabolism of this compound by various fungi, particularly focusing on its transformation into various metabolites. This has implications for understanding the mammalian metabolism of such compounds and can aid in toxicological studies (Hansen et al., 1987).

Chemical Synthesis and Modification

- The compound has been a subject of study in chemical synthesis, specifically in reactions with Rhodium compounds. This research is significant for the development of new compounds and understanding chemical reactions involving pyridine derivatives (Dowerah et al., 1990).

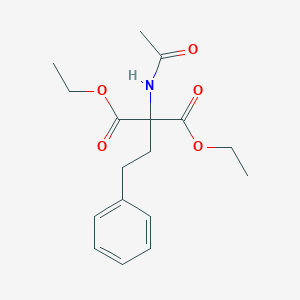

Amino Acid Derivatives

- It has been used in the preparation of t-butyloxycarbonyl and p-methoxybenzyloxycarbonyl amino acids, showcasing its role in the modification of amino acids for various applications, including in pharmaceutical research (Nagasawa et al., 1973).

Nucleoside Synthesis

- Research has also explored its use in the synthesis of novel C-nucleosides, which are valuable in medicinal chemistry for their potential applications in drug development (Reese & Wu, 2003).

Medicinal Chemistry

- It has been involved in the synthesis of functionalised pyrido[2,3-b]indoles, which are compounds of interest in medicinal chemistry due to their potential biological activity (Forbes et al., 1992).

Analgesic Properties Optimization

- The compound has been examined for its role in optimizing the biological properties of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, which are important for developing new analgesics (Ukrainets et al., 2015).

Material Science and Catalysis

- It has applications in material science and catalysis, where its reactions with various compounds can lead to the formation of novel materials with potential use in catalysis and other applications (Nyamato et al., 2016).

Wirkmechanismus

Target of Action

The compound N-(4-Methoxybenzyl)-N’-methyl-N-2-pyridinyl-1,2-ethanediamine, also known as 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine or ZSB2WGJ69E, has been found to have affinity with β-secretase (BACE), Glycogen Synthase Kinase 3β (GSK3β), and acetylcholinesterase . These targets are considered promising in the development of disease-modifying therapies against Alzheimer’s Disease (AD) .

Mode of Action

The compound interacts with its targets resulting in significant changes. For instance, it has been observed to prevent amyloid beta (Aβ) formation through the downregulation of Amyloid Protein Precursor (APP) and BACE levels in APPswe-expressing cells . Furthermore, in N2a cells overexpressing human tau, the compound reduced the levels of phosphorylated forms of tau via the modulation of the GSK3β pathway .

Biochemical Pathways

The compound affects several biochemical pathways. It influences in vivo neurogenesis, oxidative and inflammatory pathways . The modulation of these pathways by the compound can have significant downstream effects, potentially altering the progression of diseases like AD.

Result of Action

The compound’s action results in molecular and cellular effects that could potentially be beneficial in the context of AD. It prevents Aβ formation and reduces the levels of phosphorylated tau . These effects could potentially slow the progression of AD, given that Aβ plaques and tau tangles are key features of the disease.

Eigenschaften

IUPAC Name |

N'-[(4-methoxyphenyl)methyl]-N-methyl-N'-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-17-11-12-19(16-5-3-4-10-18-16)13-14-6-8-15(20-2)9-7-14/h3-10,17H,11-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWKSMQXIHQRJJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(CC1=CC=C(C=C1)OC)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70146505 | |

| Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |

CAS RN |

104499-47-0 | |

| Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104499470 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70146505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-((2-METHYLAMINOETHYL)(P-METHOXYBENZYL)AMINO)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZSB2WGJ69E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

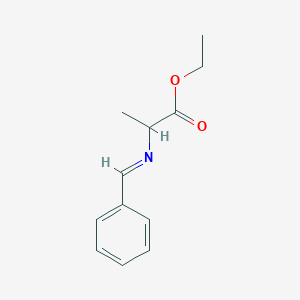

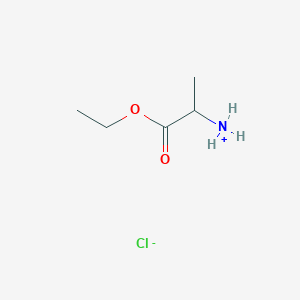

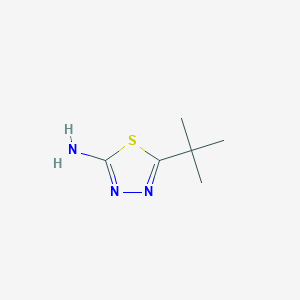

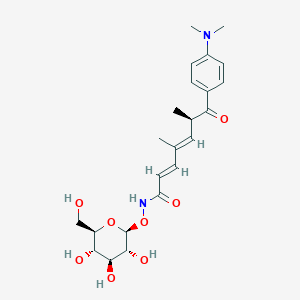

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine formed from pyrilamine, and what does this tell us about potential mammalian metabolism?

A1: The research demonstrates that the fungus Cunninghamella elegans can metabolize pyrilamine into several metabolites, including 2-((2-Methylaminoethyl)(p-methoxybenzyl)amino)pyridine. This specific metabolite arises from both N-demethylation and O-demethylation of the parent pyrilamine molecule. [] The identification of this metabolite suggests that similar metabolic pathways might be present in mammals, highlighting the potential of using microbial models to predict mammalian drug metabolism. This is further supported by the identification of other metabolites that correspond to known mammalian metabolic pathways. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(-)-Methyl (3S)-3,5-Bis-{[tert-butyldimethylsilyl)oxy]}-2,2-dimethylpentanoate](/img/structure/B15489.png)